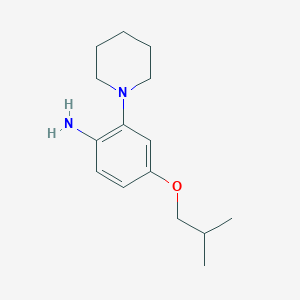
4-Isobutoxy-2-(piperidin-1-yl)aniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Isobutoxy-2-(piperidin-1-yl)aniline is a compound that features a piperidine ring, an aniline moiety, and an isobutoxy group. Piperidine derivatives are known for their significant role in the pharmaceutical industry due to their diverse biological activities . This compound is of interest in various fields of scientific research, including chemistry, biology, and medicine.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Isobutoxy-2-(piperidin-1-yl)aniline typically involves the following steps:
Formation of the Aniline Derivative: The starting material, 4-nitroaniline, undergoes a reduction reaction to form 4-aminoaniline.
Introduction of the Isobutoxy Group: The 4-aminoaniline is then reacted with isobutyl bromide in the presence of a base such as potassium carbonate to introduce the isobutoxy group.
Formation of the Piperidine Derivative: Finally, the compound is reacted with piperidine under suitable conditions to form this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions to maximize yield and purity would be essential.
化学反应分析
Types of Reactions
4-Isobutoxy-2-(piperidin-1-yl)aniline can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aniline moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as alkyl halides and acyl chlorides can be used under basic conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted aniline derivatives.
科学研究应用
4-Isobutoxy-2-(piperidin-1-yl)aniline has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials
作用机制
The mechanism of action of 4-Isobutoxy-2-(piperidin-1-yl)aniline involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, leading to modulation of their activity.
Pathways Involved: It may influence various biochemical pathways, including those related to cell signaling, metabolism, and gene expression
相似化合物的比较
Similar Compounds
4-Isobutoxy-2-(morpholin-4-yl)aniline: Similar structure but with a morpholine ring instead of a piperidine ring.
4-Isobutoxy-2-(pyrrolidin-1-yl)aniline: Similar structure but with a pyrrolidine ring instead of a piperidine ring
Uniqueness
4-Isobutoxy-2-(piperidin-1-yl)aniline is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to its analogs .
属性
分子式 |
C15H24N2O |
|---|---|
分子量 |
248.36 g/mol |
IUPAC 名称 |
4-(2-methylpropoxy)-2-piperidin-1-ylaniline |
InChI |
InChI=1S/C15H24N2O/c1-12(2)11-18-13-6-7-14(16)15(10-13)17-8-4-3-5-9-17/h6-7,10,12H,3-5,8-9,11,16H2,1-2H3 |
InChI 键 |
NLLMRUVZPYSTSK-UHFFFAOYSA-N |
规范 SMILES |
CC(C)COC1=CC(=C(C=C1)N)N2CCCCC2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


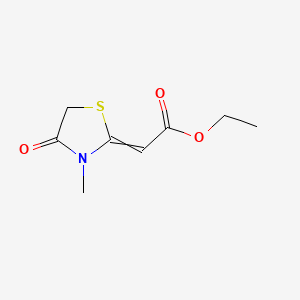
![N-Cyclopropyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-3-trifluoromethyl-benzamide](/img/structure/B13719367.png)
![(13S,17R)-17-ethynyl-17-hydroxy-13-methyl-1,2,4,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B13719369.png)
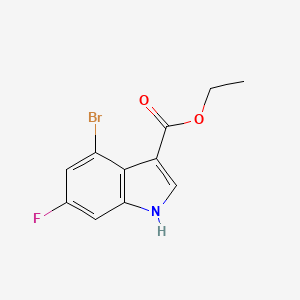
![4-(Cyclobutylmethyl)-2,2-dimethyl-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-carboxylic acid](/img/structure/B13719376.png)
![(5E)-5-[(2-aminopyridin-3-yl)methylene]-2-mercapto-3-phenyl-3,5-dihydro-4H-imidazol-4-one](/img/structure/B13719380.png)

![Methyl 4-(ethylamino)bicyclo[2.2.2]octane-1-carboxylate hydrochloride](/img/structure/B13719387.png)
![(5-Amino-3'-fluoro-[1,1'-biphenyl]-3-yl)methanol](/img/structure/B13719403.png)
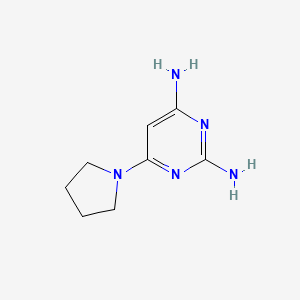
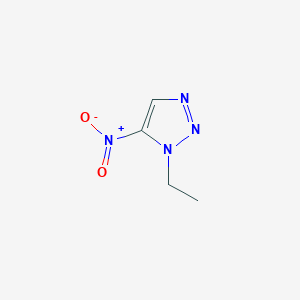
![4'-Methyl-3-((tetrahydro-2H-pyran-4-yl)oxy)-[1,1'-biphenyl]-4-amine](/img/structure/B13719417.png)
![Disodium;[2-(6-aminopurin-9-yl)-5-[[[[5-(3-carbamoylpyridin-1-ium-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl]oxymethyl]-4-hydroxyoxolan-3-yl] hydrogen phosphate](/img/structure/B13719421.png)

